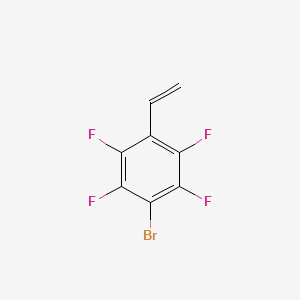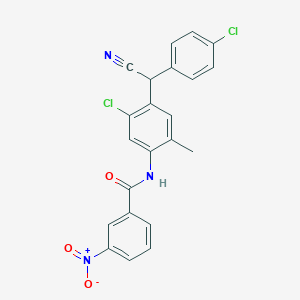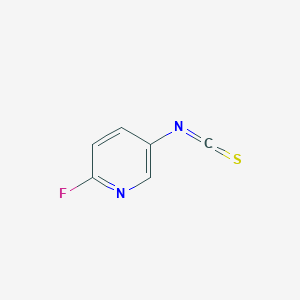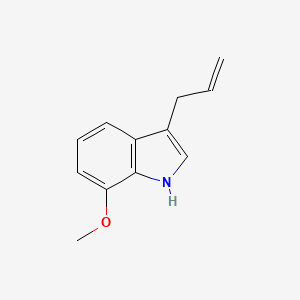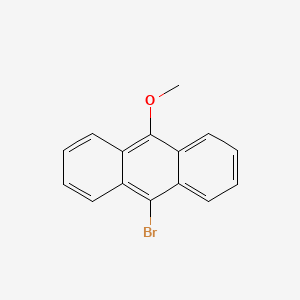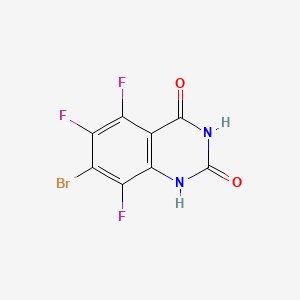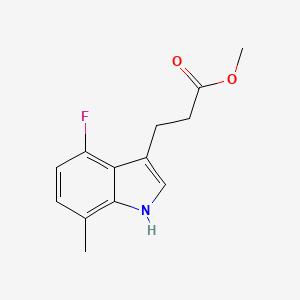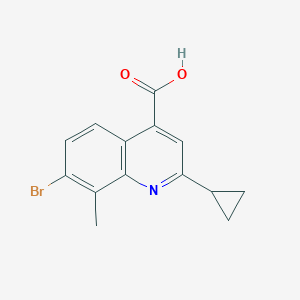
7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach includes the use of metal-free ionic liquid-mediated reactions and green reaction protocols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices
Mécanisme D'action
The mechanism of action of 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, modulating various biological processes .
Comparaison Avec Des Composés Similaires
- 8-Bromo-2-methylquinoline
- 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 2-Methylquinoline
Comparison: Compared to other quinoline derivatives, 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromo and cyclopropyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C14H12BrNO2 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
7-bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12BrNO2/c1-7-11(15)5-4-9-10(14(17)18)6-12(8-2-3-8)16-13(7)9/h4-6,8H,2-3H2,1H3,(H,17,18) |
Clé InChI |
YURRHFGRZPHRFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3CC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
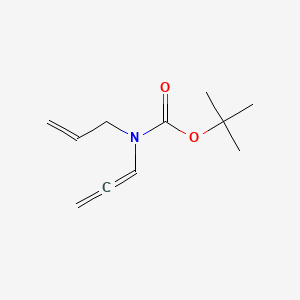
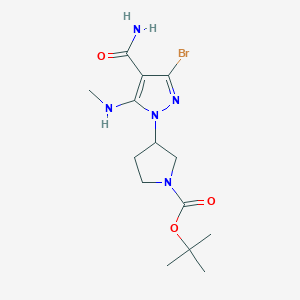
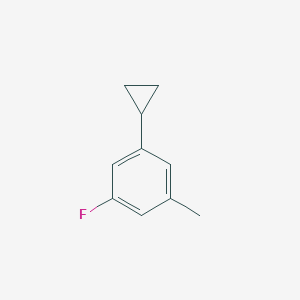

![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)
